4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide
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Overview
Description
4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a fluorine atom, a methoxyphenyl group, a sulfonyl group, and a pyrrole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the sulfonylation of the pyrrole ring using 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amidation: The final step involves the coupling of the fluorinated pyrrole derivative with 4-fluorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its interactions with biological targets can be optimized to enhance therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 4-fluoro-N-(4-methoxyphenyl)benzamide
- 4-fluoro-N-(4-methoxyphenyl)pyrrole
Uniqueness
Compared to similar compounds, 4-fluoro-N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}benzamide stands out due to its unique combination of functional groups
Properties
Molecular Formula |
C23H25FN2O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H25FN2O4S/c1-5-14-26-16(3)15(2)21(31(28,29)20-12-10-19(30-4)11-13-20)22(26)25-23(27)17-6-8-18(24)9-7-17/h6-13H,5,14H2,1-4H3,(H,25,27) |
InChI Key |
LCCSKWIFUZKXAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
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